1-(4-Bromobenzyl)-1H-indole-5-carboxylic acid
Overview
Description
1-(4-Bromobenzyl)-1H-indole-5-carboxylic acid is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a bromobenzyl group attached to the indole ring, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromobenzyl)-1H-indole-5-carboxylic acid typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 4-bromobenzyl bromide from 4-bromotoluene through bromination.
Indole Formation: The indole ring is synthesized through various methods, such as Fischer indole synthesis or Bartoli indole synthesis.
Coupling Reaction: The 4-bromobenzyl group is then introduced to the indole ring via a coupling reaction, often using palladium-catalyzed cross-coupling reactions like Suzuki or Sonogashira coupling.
Carboxylation: Finally, the carboxylic acid group is introduced through carboxylation reactions, typically using carbon dioxide or carboxylating agents.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromobenzyl)-1H-indole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.
Substitution: The bromine atom in the 4-bromobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 4-bromobenzaldehyde or 4-bromobenzoic acid.
Reduction: Formation of 4-bromobenzyl alcohol.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
1-(4-Bromobenzyl)-1H-indole-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Bromobenzyl)-1H-indole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromobenzyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The indole ring structure is known to interact with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways .
Comparison with Similar Compounds
Indole-3-acetic acid: A natural plant hormone with various biological activities.
4-Bromobenzyl alcohol: A related compound with similar chemical properties.
1-(4-Bromobenzyl)piperazine: Another bromobenzyl derivative with distinct biological activities.
Uniqueness: 1-(4-Bromobenzyl)-1H-indole-5-carboxylic acid is unique due to its specific combination of the indole ring and the 4-bromobenzyl group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry.
Properties
IUPAC Name |
1-[(4-bromophenyl)methyl]indole-5-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNO2/c17-14-4-1-11(2-5-14)10-18-8-7-12-9-13(16(19)20)3-6-15(12)18/h1-9H,10H2,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALBPVRWEHNPQNT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CC3=C2C=CC(=C3)C(=O)O)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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